(R)-4-(1-Aminoethyl)aniline dihydrochloride
Overview
Description
“®-4-(1-Aminoethyl)aniline dihydrochloride” is a chemical compound used in scientific research . It is a versatile material with diverse applications, including drug synthesis, catalysis, and material science.
Synthesis Analysis
The synthesis of “®-4-(1-Aminoethyl)aniline dihydrochloride” involves multiple steps . The process starts with sodium hydroxide in 1,4-dioxane and water at 20°C. This is followed by a reaction with CH2Cl2 for 0.5 hours at 20°C. The next step involves 90 percent formic acid at 20°C. The final step varies, with some methods using 35 percent glacial acetic acid and sodium cyanoborohydride in methanol for 4 hours at 20°C .Molecular Structure Analysis
The molecular formula of “®-4-(1-Aminoethyl)aniline dihydrochloride” is C8H14Cl2N2 . The compound has a molecular weight of 209.12 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “®-4-(1-Aminoethyl)aniline dihydrochloride” have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis
“®-4-(1-Aminoethyl)aniline dihydrochloride” is a solid at room temperature . It has a high GI absorption and is BBB permeant . The compound is soluble, with a solubility of 0.36 mg/ml or 0.00172 mol/l according to ESOL, and 1.72 mg/ml or 0.00824 mol/l according to SILICOS-IT .Scientific Research Applications
Organic Synthesis and Chemical Processes
An important application of aniline derivatives is in organic synthesis, where they serve as intermediates or reactants. For instance, Hashimoto et al. (2002) described an efficient synthesis of a key intermediate for the CCR5 antagonist TAK-779, showcasing the utility of such compounds in developing pharmacologically active molecules. Similarly, the work by Boschelli et al. (2001) on optimizing 4-phenylamino-3-quinolinecarbonitriles highlights the role of aniline derivatives in producing inhibitors of Src kinase activity, a critical target in cancer research (Hashimoto et al., 2002) (Boschelli et al., 2001).
Material Science and Polymer Chemistry
Aniline derivatives also find applications in material science, particularly in the synthesis of conducting polymers and nanomaterials. Kumar et al. (2012) reported the preparation of polyaniline-grafted reduced graphene oxide (PANi-g-rGO), demonstrating its potential for use in electrochemical supercapacitors. This highlights the significance of aniline derivatives in enhancing the electrical and mechanical properties of composite materials (Kumar et al., 2012).
Catalysis
The role of aniline derivatives in catalysis is exemplified by the study of Kasthuri, Santhanalakshmi, and Rajendiran (2008), who explored the coupling of 4-aminoantipyrine with aniline derivatives in the presence of ruthenium nanoparticles. This work not only underscores the catalytic activity of these compounds but also their application in synthesizing dyes, demonstrating the versatility of aniline derivatives in facilitating various chemical reactions (Kasthuri, Santhanalakshmi, & Rajendiran, 2008).
Safety And Hazards
properties
IUPAC Name |
4-[(1R)-1-aminoethyl]aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZGSNSUNOPNF-QYCVXMPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660903 | |
Record name | 4-[(1R)-1-Aminoethyl]aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(1-Aminoethyl)aniline dihydrochloride | |
CAS RN |
65645-32-1 | |
Record name | 4-[(1R)-1-Aminoethyl]aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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